

Recombinant Expression and Purification of Ganodermin in *E. coli*: Application Notes and Protocols

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Compound of Interest

Compound Name:	Ganodermin
Cat. No.:	B1576544

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Introduction

Ganodermin, also known as Ling Zhi-8 (LZ-8), is a fungal immunomodulatory protein isolated from the medicinal mushroom *Ganoderma lucidum*. This protein, composed of 110 amino acids with a molecular weight of approximately 12.4 kDa, exists as a biologically active homodimer.

Ganodermin has garnered significant interest within the scientific community due to its diverse biological activities, including potent immunomodulatory, antifungal, and anti-tumor properties. Its ability to modulate the immune system, for instance by inducing cytokine production and promoting the expansion of regulatory T cells, makes it a promising candidate for therapeutic development. This document provides detailed protocols for the recombinant expression of **Ganodermin** in *Escherichia coli* and its subsequent purification, intended to facilitate further research and development of this multifaceted protein.

Data Presentation

Table 1: Recombinant Ganodermin (rGanodermin) Expression and Purification Parameters

Parameter	Value	Source/Comment
Expression Host	E. coli BL21(DE3)	Commonly used strain for T7 promoter-based expression. [1] [2]
Expression Vector	pET-28a(+) or similar pET vector	Provides a T7 promoter for strong, inducible expression and an N-terminal His-tag for purification.
Culture Medium	Luria-Bertani (LB) Broth	Standard medium for E. coli growth.
Optimal OD ₆₀₀ at Induction	0.6 - 0.8	Mid-log phase ensures optimal cell health for protein production. [3] [4]
Inducer	Isopropyl β-D-1-thiogalactopyranoside (IPTG)	
Optimal IPTG Concentration	0.2 - 0.5 mM	Lower concentrations can enhance protein solubility. [4] [5]
Post-induction Temperature	18-25°C	Lower temperatures promote proper protein folding and solubility. [4] [6]
Post-induction Duration	16 - 20 hours	Longer induction times are necessary at lower temperatures. [4]
Purification Method	Immobilized Metal Affinity Chromatography (IMAC)	Utilizes the His-tag for efficient capture of the recombinant protein.
Expected Yield	~5.3 mg/g of cell pellet (in Super Broth)	Yield can vary significantly based on expression conditions and media. [7] A similar fungal immunomodulatory protein,

FIP-fve, yielded 29.1 mg/L in *E. coli*.

Purity	>90%	As determined by SDS-PAGE.
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Table 2: Biological Activity of Ganodermin

Activity	Target	IC ₅₀ /EC ₅₀	Source
Antifungal	<i>Botrytis cinerea</i>	15.2 μ M	[8]
Antifungal	<i>Fusarium oxysporum</i>	12.4 μ M	[8]
Antifungal	<i>Physalospora piricola</i>	18.1 μ M	[8]
Anticancer	SGC-7901 (human gastric cancer cells)	Proliferation markedly inhibited at 2.5 - 5.0 μ g/ml	[9]
Immunomodulatory	Mouse spleen lymphocytes	Mitogenic activity observed	[10][11]
Immunomodulatory	Human peripheral blood lymphocytes	Potent mitogenic effects	

Experimental Protocols

Transformation of Expression Vector into *E. coli*

BL21(DE3)

- Thaw Competent Cells: On ice, thaw a 50 μ L aliquot of chemically competent *E. coli* BL21(DE3) cells.
- Add Plasmid DNA: Add 1-5 μ L (10-100 ng) of the pET-**Ganodermin** expression vector to the thawed cells. Gently mix by flicking the tube.
- Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.
- Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.
- Recovery on Ice: Immediately place the tube back on ice for 2 minutes.

- Add SOC Medium: Add 950 μ L of pre-warmed (37°C) SOC medium to the cells.
- Incubation with Shaking: Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm).
- Plating: Spread 100-200 μ L of the transformed cells onto a pre-warmed LB agar plate containing the appropriate antibiotic for plasmid selection (e.g., 50 μ g/mL kanamycin for pET-28a).
- Incubation: Incubate the plate overnight at 37°C.

Recombinant Protein Expression

- Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB medium containing the selection antibiotic. Incubate overnight at 37°C with vigorous shaking (220-250 rpm).
- Main Culture: The next day, inoculate 1 L of LB medium (with antibiotic) in a 2 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
- Growth: Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[3][4]
- Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.4 mM.
- Expression: Continue to incubate the culture at the lower temperature (e.g., 20°C) for 16-18 hours with vigorous shaking.
- Cell Harvesting: After the induction period, transfer the culture to centrifuge bottles. Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Storage: Decant the supernatant and store the cell pellet at -80°C until purification.

Cell Lysis and Lysate Preparation

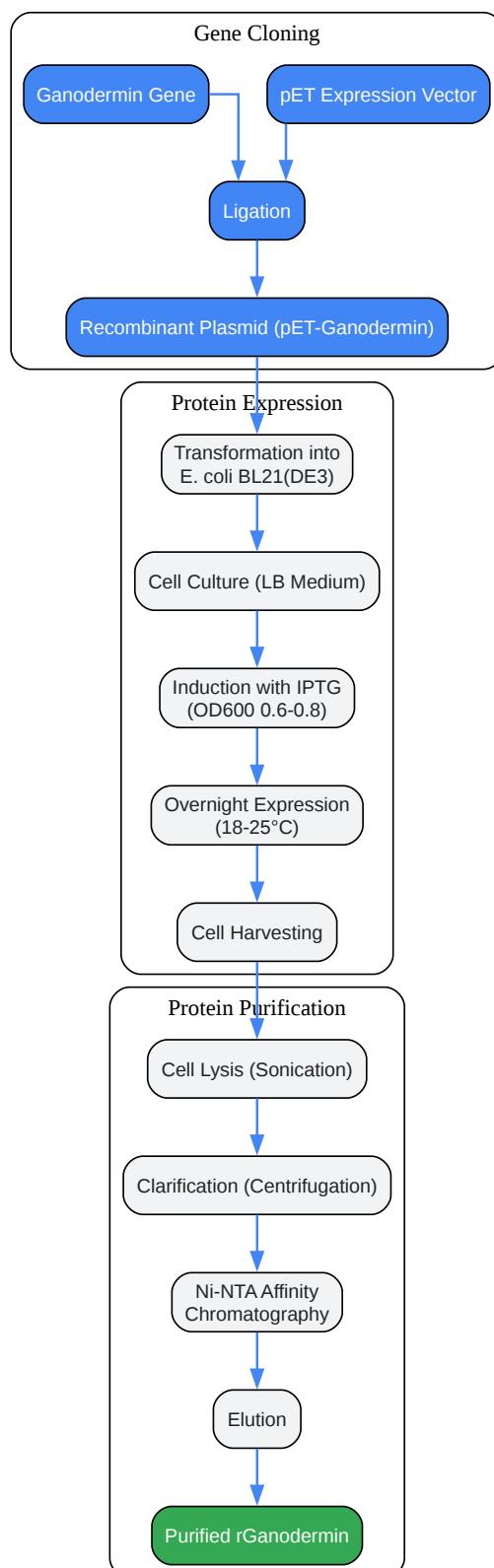
- Resuspend Cell Pellet: Resuspend the frozen cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

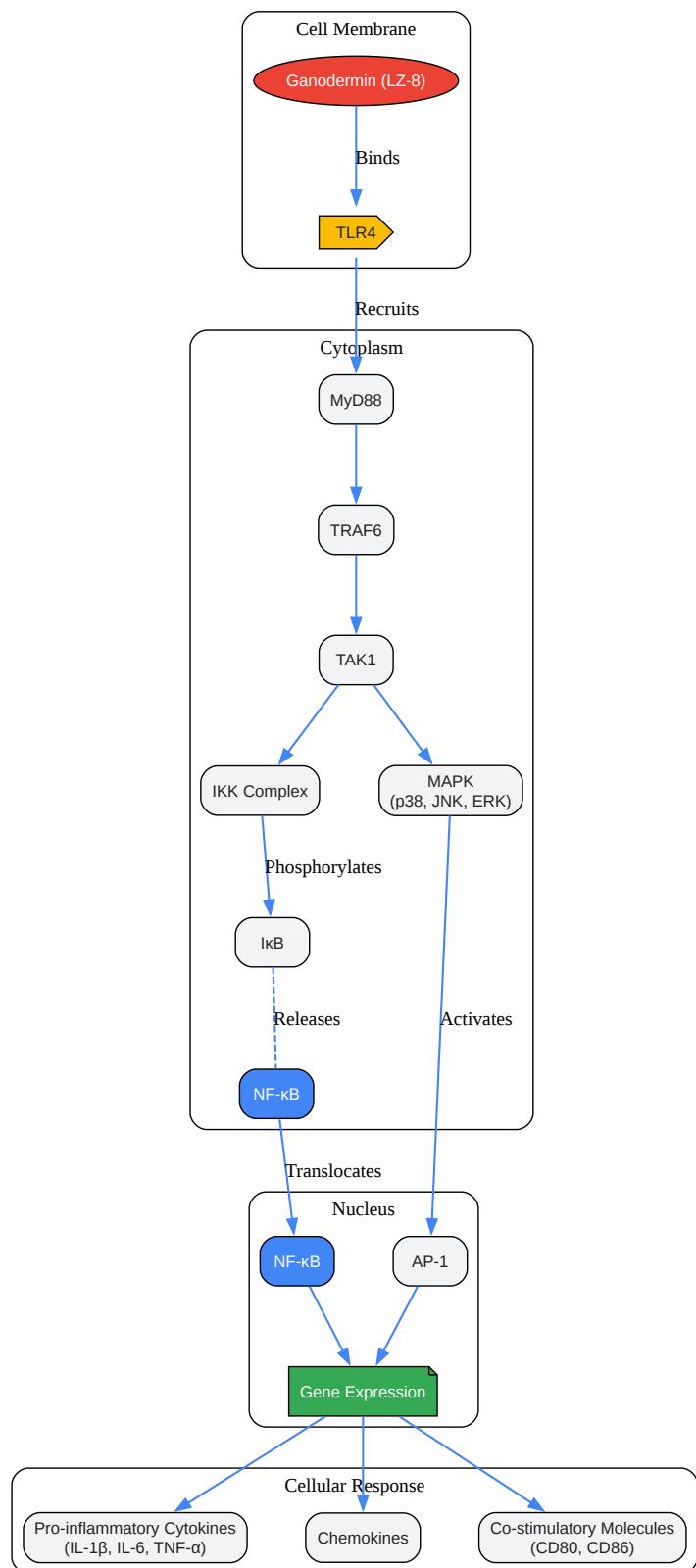
- Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes with occasional swirling.
- Sonication: Sonicate the resuspended cells on ice to ensure complete lysis. Use short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Collect Supernatant: Carefully collect the supernatant, which contains the soluble His-tagged **Ganodermin**.

His-tag Affinity Purification

- Resin Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
- Load Lysate: Load the clarified supernatant onto the equilibrated column.
- Wash: Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elution: Elute the bound His-tagged **Ganodermin** with 5-10 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions of 1 mL.
- Analyze Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified **Ganodermin**.
- Pooling and Dialysis: Pool the fractions with the highest concentration of pure **Ganodermin**. If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole and for buffer exchange.

Visualizations



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